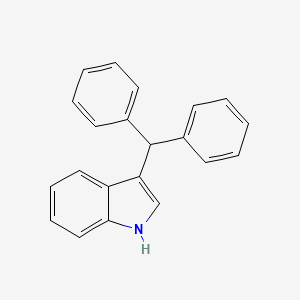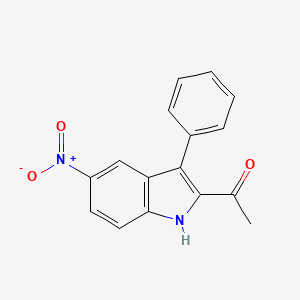
1-(5-Nitro-3-phenyl-1H-indol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
準備方法
The synthesis of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions .
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, due to the electron-donating nature of the phenyl group.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing signaling pathways and cellular processes .
類似化合物との比較
1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-1H-indol-2-yl)ethanone: Similar structure but with a fluoro substituent instead of a nitro group, leading to different chemical reactivity and biological activity.
1-(5-Amino-3-phenyl-1H-indol-2-yl)ethanone: The amino group provides different electronic properties and reactivity compared to the nitro group.
These comparisons highlight the unique properties of 1-(5-NITRO-3-PHENYL-1H-INDOL-2-YL)ETHANONE, particularly its nitro group, which imparts distinct chemical and biological characteristics .
特性
CAS番号 |
89141-67-3 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
1-(5-nitro-3-phenyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)16-15(11-5-3-2-4-6-11)13-9-12(18(20)21)7-8-14(13)17-16/h2-9,17H,1H3 |
InChIキー |
HIXFCWOOHXSJDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


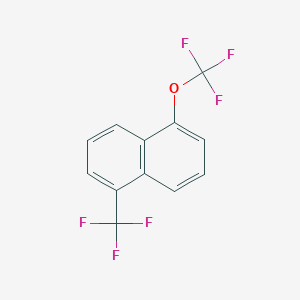
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)


![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

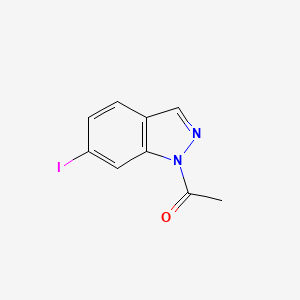
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)

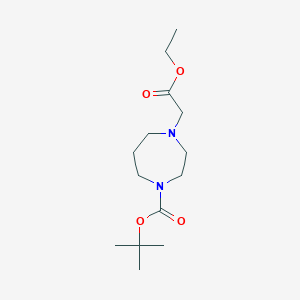
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
